molecular formula C22H21ClF3N B601909 3-(3-(Trifluoromethl)phenyl-N-(R)-1-(naphthalen-1-yl)ethyl)prop-2-en-1-amine CAS No. 955373-56-5

3-(3-(Trifluoromethl)phenyl-N-(R)-1-(naphthalen-1-yl)ethyl)prop-2-en-1-amine

Cat. No.: B601909
CAS No.: 955373-56-5
M. Wt: 391.86
InChI Key:
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Description

Dehydro Cinacalcet Hydrochloride is an impurity of Cinacalcet Hydrochloride. Cinacalcet is used in clinical trial in secondary hyperparathyroidism.

Mechanism of Action

Target of Action

Cinacalcet Impurity C, also known as “3-(3-(Trifluoromethl)phenyl-N-®-1-(naphthalen-1-yl)ethyl)prop-2-en-1-amine” or “(E)-N-[(1R)-1-naphthalen-1-ylethyl]-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-amine”, primarily targets the calcium-sensing receptors (CaSRs) . These receptors play a crucial role in maintaining calcium homeostasis in the body .

Mode of Action

Cinacalcet Impurity C acts as a calcimimetic . It increases the sensitivity of the CaSRs to activation by extracellular calcium, resulting in the inhibition of parathyroid hormone (PTH) secretion . The reduction in PTH is associated with a concomitant decrease in serum calcium levels .

Biochemical Pathways

The primary biochemical pathway affected by Cinacalcet Impurity C is the regulation of calcium homeostasis . By inhibiting PTH secretion, it prevents the mobilization of calcium from bone and reabsorption of calcium in the kidneys, thereby reducing serum calcium levels .

Pharmacokinetics

Following oral administration, peak plasma concentrations of Cinacalcet occur within 2–6 hours . The absolute bioavailability is 20–25%, and administration of Cinacalcet with low- or high-fat meals increases exposure . The terminal elimination half-life is 30–40 hours, and steady-state concentrations are achieved within 7 days . Cinacalcet is extensively metabolized by multiple hepatic cytochrome P450 (CYP) enzymes (primarily 3A4, 2D6 and 1A2) with <1% of the parent drug excreted in the urine .

Result of Action

The primary molecular effect of Cinacalcet Impurity C is the increased sensitivity of CaSRs, leading to decreased PTH secretion . On a cellular level, this results in decreased mobilization of calcium from bone and decreased reabsorption of calcium in the kidneys, leading to a decrease in serum calcium levels .

Action Environment

The action of Cinacalcet Impurity C can be influenced by various environmental factors. For instance, the presence of food can increase its bioavailability . Moderate or severe hepatic impairment can increase the exposure to the drug . Therefore, the patient’s hepatic and renal function, as well as their diet, can influence the drug’s action, efficacy, and stability.

Properties

IUPAC Name

(E)-N-[(1R)-1-naphthalen-1-ylethyl]-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3N/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25/h2-13,15-16,26H,14H2,1H3/b8-6+/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFYGIZJPNJFYOP-IQIBNGDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NCC=CC3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC2=CC=CC=C21)NC/C=C/C3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3-(Trifluoromethl)phenyl-N-(R)-1-(naphthalen-1-yl)ethyl)prop-2-en-1-amine
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3-(3-(Trifluoromethl)phenyl-N-(R)-1-(naphthalen-1-yl)ethyl)prop-2-en-1-amine
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3-(3-(Trifluoromethl)phenyl-N-(R)-1-(naphthalen-1-yl)ethyl)prop-2-en-1-amine
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3-(3-(Trifluoromethl)phenyl-N-(R)-1-(naphthalen-1-yl)ethyl)prop-2-en-1-amine
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3-(3-(Trifluoromethl)phenyl-N-(R)-1-(naphthalen-1-yl)ethyl)prop-2-en-1-amine
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3-(3-(Trifluoromethl)phenyl-N-(R)-1-(naphthalen-1-yl)ethyl)prop-2-en-1-amine

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